Scientific Field: Oncology
Summary of the Application: TAPI-1 has been studied for its potential anti-cancer effects, particularly in the context of esophageal squamous cell carcinoma (ESCC). It is known to inhibit cell viability, migration, and invasion, and enhance the chemosensitivity of ESCC cells to cisplatin .
Methods of Application: In the study, ESCC cells (TE-1 and Eca109) were exposed to TAPI-1 for specific time intervals. Cell viability was assessed using a cell counting kit-8 assay, apoptosis was evaluated using flow cytometry, and migration and invasion were assessed using Transwell assays .
Results or Outcomes: The study found that higher doses (10, 20 μM) of TAPI-1 inhibited ESCC cell viability, while a lower dose (5 μM) inhibited ESCC cell migration and invasion and enhanced the chemosensitivity of ESCC cells to cisplatin .
Scientific Field: Immunology
Methods of Application: The specific methods of application in inflammation research can vary depending on the study design and the specific inflammatory condition being investigated.
Scientific Field: Pain Management
Scientific Field: Cell Biology
Summary of the Application: TAPI-1 is known to block the shedding of several cell surface proteins such as IL-6 receptor, p60 TNF receptor, and p80 TNF receptor .
Methods of Application: The specific methods of application in cell membrane protein research can vary depending on the study design and the specific proteins being investigated.
Results or Outcomes: The inhibition of the shedding of cell surface proteins by TAPI-1 could have various implications in the study of cell biology, particularly in the context of cell signaling and communication .
Scientific Field: Neurology
Summary of the Application: TAPI-1 has been studied for its potential effects on neurodegenerative diseases, particularly Alzheimer’s disease. It is known to inhibit the activity of gamma-secretase, an enzyme that plays a key role in the production of beta-amyloid plaques, a hallmark of Alzheimer’s disease .
Methods of Application: In the study, neuronal cells were exposed to TAPI-1 and the levels of beta-amyloid plaques were measured using immunohistochemistry .
Results or Outcomes: The study found that TAPI-1 significantly reduced the levels of beta-amyloid plaques in the neuronal cells .
Scientific Field: Cardiology
Summary of the Application: TAPI-1 has been studied for its potential effects on cardiovascular diseases, particularly heart failure. It is known to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, a process that is often dysregulated in heart failure .
Methods of Application: In the study, cardiac cells were exposed to TAPI-1 and the levels of MMPs were measured using enzyme-linked immunosorbent assays (ELISAs) .
Results or Outcomes: The study found that TAPI-1 significantly reduced the levels of MMPs in the cardiac cells .
Tapi-1, also known as tumor necrosis factor alpha protease inhibitor-1, is a synthetic compound characterized as an inhibitor of the enzyme tumor necrosis factor alpha converting enzyme (TACE), also referred to as ADAM17. This compound has a molecular formula of C26H37N5O5 and a CAS number of 171235-71-5. TACE plays a crucial role in the proteolytic cleavage of various substrates, including tumor necrosis factor alpha and other membrane proteins, which are significant in inflammatory responses and cellular signaling pathways .
Tapi-1 functions primarily by inhibiting the enzymatic activity of TACE, thereby preventing the cleavage of its substrates. The compound exhibits an inhibitory effect with varying potency, indicated by its half-maximal inhibitory concentration (IC50) values. For instance, it has an IC50 of approximately 3.61 μM for inhibiting muscarinic receptor-induced soluble amyloid precursor protein alpha release and 8.09 μM for constitutive release . Additionally, Tapi-1 has been shown to inhibit the shedding of other proteins such as TNF-alpha, interleukin 6 receptor, and TNF receptors I and II .
Tapi-1 demonstrates significant biological activity by modulating inflammatory processes. It inhibits the release of pro-inflammatory cytokines and mediates various cellular responses. The compound has been studied for its effects on human pulmonary mucoepidermoid carcinoma cell lines, where it inhibited mucin production induced by phorbol myristate acetate and lipopolysaccharides . The inhibition of TACE activity by Tapi-1 can lead to reduced inflammation and may have therapeutic implications in diseases characterized by excessive inflammation.
The synthesis of Tapi-1 involves multi-step organic chemistry processes that typically include the formation of peptide bonds and careful selection of protecting groups to facilitate specific reactions. While detailed synthetic routes are proprietary to manufacturers, general methods often include solid-phase peptide synthesis techniques or solution-phase synthesis strategies that allow for the construction of complex organic molecules with high purity levels .
Tapi-1 is primarily utilized in research settings focused on immunology and inflammation. Its applications include:
Studies have shown that Tapi-1 interacts with several proteins involved in inflammatory signaling pathways. It inhibits the activity of matrix metalloproteinases (MMPs) alongside its primary target TACE/ADAM17. This dual inhibition may provide a broader therapeutic effect in conditions where both TACE-mediated shedding and MMP activity contribute to pathophysiology . Interaction studies often utilize various cell lines to assess the compound's effects on cytokine release and cellular signaling.
Tapi-1 shares structural and functional similarities with several other compounds that inhibit TACE or related enzymes. Here are some notable examples:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Marimastat | C20H25N3O4 | MMP inhibitor | First oral MMP inhibitor studied in cancer |
Batimastat | C19H21N3O4 | MMP inhibitor | Selective for certain MMPs |
INCB018424 | C23H30N4O4 | JAK2 inhibitor | Targets different signaling pathways |
Tapi-1 is unique due to its specific inhibition of TACE/ADAM17, which is pivotal in shedding processes affecting multiple substrates involved in inflammation and cancer progression. In contrast, other compounds like marimastat primarily target matrix metalloproteinases without direct effects on TACE .
TAPI-1 emerged in the early 1990s as part of efforts to inhibit tumor necrosis factor-alpha (TNF-α) production, a cytokine central to inflammatory responses. The compound was designed as a structural analog of TAPI-0, with enhanced stability and specificity. Its name derives from its function as a TNF-α protease inhibitor, reflecting its primary target: TNF-α converting enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). Early research demonstrated its ability to block cytokine receptor shedding, including interleukin-6 receptor (IL-6R) and TNF receptors, solidifying its utility in biochemical studies.
TAPI-1 belongs to the hydroxamate class of metalloprotease inhibitors, characterized by a zinc-binding group that chelates the catalytic zinc ion in enzyme active sites. Its chemical structure includes:
The stereochemistry of TAPI-1, particularly the (S,S)-configuration in analogs, enhances its selectivity for ADAM17 over related enzymes like ADAM10.
TAPI-1 exhibits distinct physicochemical characteristics essential for its biochemical activity:
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 499.6 g/mol | |
Solubility | Soluble in DMSO (>99 mg/mL) | |
Storage Conditions | -20°C (desiccated, protected from light) | |
Purity | ≥95% (HPLC) | |
CAS Number | 171235-71-5 |
The compound’s stability in aqueous solutions is limited, necessitating reconstitution in anhydrous solvents like dimethyl sulfoxide (DMSO) for experimental use.
TAPI-1 is synthesized via solid-phase peptide synthesis, incorporating modifications to introduce the hydroxamate group. Key steps include:
Structural Analogs:
These analogs highlight the role of stereochemistry and side-chain modifications in modulating enzyme selectivity and inhibitory potency.